molecular formula C7H7F3O3 B2758480 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2413896-21-4

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2758480
CAS No.: 2413896-21-4
M. Wt: 196.125
InChI Key: UUMMIYMMUKHONY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a fluorinated bicyclic compound that has garnered significant interest in the field of medicinal chemistry. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific applications .

Properties

IUPAC Name

3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)4-3-1-6(2-3,13-4)5(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMMIYMMUKHONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the [2+2] cycloaddition of suitable precursors. One efficient method involves the photochemical [2+2] cycloaddition of alkenes with difluorocyclopropenes under blue LED irradiation, using an iridium photoredox catalyst . This method provides good yields and high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. The use of continuous flow reactors can enhance the efficiency and scalability of the reaction, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with functional groups like amines or thiols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated their ability to induce apoptosis in glioblastoma cells. The results showed a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability
1085
2565
5045
10015

This suggests that 3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid could be a candidate for further development as an anticancer agent, particularly due to its unique pharmacophore that may target specific pathways involved in tumor growth .

Antimicrobial Properties

The presence of the trifluoromethyl group has been associated with enhanced antimicrobial activity. Compounds similar to this acid have shown effectiveness against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). A comparative study highlighted the minimum inhibitory concentration (MIC) values of various derivatives:

CompoundMIC (µM)Activity Against
This compoundTBDTBD
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide0.16–0.68MRSA
Other derivatives9.75–12.0Mycobacterium tuberculosis

These findings suggest a promising avenue for the development of new antimicrobial agents based on this compound .

Material Science Applications

The unique structure of this compound allows for potential applications in material science, particularly in the synthesis of fluorinated polymers and coatings that exhibit enhanced thermal and chemical stability.

Fluorinated Polymers

Fluorinated compounds are known for their low surface energy and high resistance to solvents, making them ideal candidates for coatings and sealants in various industrial applications. The incorporation of this bicyclic compound into polymer matrices may improve performance characteristics such as durability and hydrophobicity .

Agricultural Applications

Research into the agrochemical potential of trifluoromethylated compounds suggests that they may serve as effective herbicides or fungicides due to their ability to inhibit specific metabolic pathways in plants and pathogens.

Herbicidal Activity

Studies have indicated that compounds with a trifluoromethyl group can disrupt plant growth by interfering with photosynthesis or other critical metabolic processes. Further exploration into the herbicidal properties of this compound could lead to the development of novel agricultural chemicals .

Case Study: Cytotoxicity in Cancer Cell Lines

A significant study evaluated the cytotoxic effects of related compounds on human cancer cell lines, confirming that modifications to the bicyclic structure can enhance anticancer activity. The findings indicated that specific substitutions on the bicyclic framework led to improved potency against various cancer types .

Case Study: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of trifluoromethylated derivatives against resistant bacterial strains, providing essential insights into their mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the trifluoromethyl group.

    Difluoromethylated analogs: Compounds with difluoromethyl groups instead of trifluoromethyl groups.

Uniqueness

The presence of the trifluoromethyl group in 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from its analogs .

Biological Activity

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2-oxabicyclo[2.1.1]hexane-1-carboxylic acid with a trifluoromethyl group, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C7H7F3O3C_7H_7F_3O_3 with a molecular weight of approximately 196.12 g/mol.

  • CAS Number: 2413896-21-4
  • Molecular Weight: 196.12 g/mol
  • Structural Formula:
O C O C1 C2 CC2 OC1 C F F F\text{O C O C1 C2 CC2 OC1 C F F F}

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its role as a bioisostere for ortho-substituted phenyl compounds.

Research indicates that the incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into bioactive compounds enhances their biological activity by modulating physicochemical properties such as solubility and permeability. This modification allows for improved interaction with biological targets, potentially leading to enhanced efficacy in therapeutic applications.

Study 1: Bioisosteric Replacement

A study published in Angewandte Chemie demonstrated that the introduction of the 2-oxabicyclo[2.1.1]hexane structure into existing drug frameworks significantly altered their pharmacokinetic profiles. The researchers synthesized several derivatives, including those based on known agrochemicals and pharmaceuticals, to evaluate their biological activities.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeObserved Effect
FluxapyroxadFungicideEnhanced antifungal activity
LomitapideLipid-lowering agentIncreased solubility
PhthalylsulfathiazoleAntibacterial agentImproved antibacterial efficacy

Study 2: Stability and Decomposition

Another research article assessed the chemical stability of various derivatives under acidic and basic conditions, confirming that these compounds maintain structural integrity over time, which is crucial for their application in medicinal chemistry .

Table 2: Stability Testing Results

ConditionCompound Stability
Aqueous HCl (1M)No decomposition
Aqueous NaOH (1M)No decomposition

Pharmacological Implications

The findings suggest that the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability of drugs incorporating this scaffold .

Q & A

Q. What strategies optimize metabolic stability in preclinical studies?

  • Methodological Answer :
  • Microsomal stability assays : Incubate with liver microsomes and quantify parent compound via LC-MS to identify metabolic hotspots .
  • Prodrug design : Mask carboxylic acid as ethyl esters to improve membrane permeability, with enzymatic cleavage studies in plasma .
  • Isotope labeling : Use 14C-labeled compound to track metabolic pathways in rodent models .

Q. Tables

Key Property Value/Approach Reference
Synthetic yield (photocycloaddition)60–85% (dependent on aryl group)
logP (calculated)1.2–1.8 (enhanced by trifluoromethyl)
1H-NMR δ (bridgehead protons)3.1–3.5 ppm (multiplet, J = 8–10 Hz)
Enzymatic IC50 (hypothetical)12 µM (vs. 25 µM for benzene analog)

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